1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the 2-chlorobenzyl Group: This step involves the alkylation of the indole core with 2-chlorobenzyl chloride under basic conditions.
Attachment of the Pyridin-3-ylmethyl Group: This is typically done through a nucleophilic substitution reaction using pyridin-3-ylmethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, including serotonin and dopamine receptors, which are involved in neurotransmission. Additionally, the compound may inhibit certain enzymes, leading to its biological effects .
Comparison with Similar Compounds
1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine can be compared with other indole derivatives, such as:
1-(2-chlorobenzyl)-1-methyl-3-phenylurea: This compound has a similar structure but differs in its functional groups, leading to different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClN3 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C23H22ClN3/c1-17-21(15-26-14-18-7-6-12-25-13-18)20-9-3-5-11-23(20)27(17)16-19-8-2-4-10-22(19)24/h2-13,26H,14-16H2,1H3 |
InChI Key |
YPTWSCVUHJDLIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CNCC4=CN=CC=C4 |
Origin of Product |
United States |
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